(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate
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Overview
Description
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate typically involves the reaction of 3,4-dimethoxybenzoic acid with (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the esterification process. The reaction conditions usually include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted benzotriazine compounds, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate is used as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxyl groups, making it valuable in the synthesis of complex peptides and proteins .
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with various biological molecules, providing insights into their functions and mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to inhibit specific enzymes and pathways involved in diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its reactivity and stability make it suitable for creating high-performance materials with specific properties.
Mechanism of Action
The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-oxo-1,2,3-benzotriazin-3-yl)methyl benzoate
- (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate
- (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,4-dimethoxybenzoate
Uniqueness
Compared to similar compounds, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate exhibits unique properties due to the presence of two methoxy groups on the benzoate moiety. These methoxy groups enhance its reactivity and stability, making it more effective in various applications, particularly in peptide synthesis and enzyme inhibition.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-23-14-8-7-11(9-15(14)24-2)17(22)25-10-20-16(21)12-5-3-4-6-13(12)18-19-20/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVSZNGXBCDMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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